molecular formula C11H13FO2S B14031492 4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde

4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde

Cat. No.: B14031492
M. Wt: 228.28 g/mol
InChI Key: UFCDJLDTSRGQCI-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C11H13FO2S and a molecular weight of 228.29 g/mol . It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, isopropyl alcohol, and methylthiol.

    Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom and other substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom and other substituents may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde is unique due to the combination of its substituents, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H13FO2S

Molecular Weight

228.28 g/mol

IUPAC Name

4-fluoro-3-methylsulfanyl-5-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13FO2S/c1-7(2)14-9-4-8(6-13)5-10(15-3)11(9)12/h4-7H,1-3H3

InChI Key

UFCDJLDTSRGQCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)C=O)SC)F

Origin of Product

United States

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